molecular formula C25H30BrNO5 B12289546 (3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester

(3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester

Cat. No.: B12289546
M. Wt: 504.4 g/mol
InChI Key: KSKVPVAXSYPJEF-UHFFFAOYSA-N
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Description

(3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester is a complex organic compound with significant potential in various scientific fields. This compound features a morpholine ring, a brominated hydroxybutyl side chain, and a tert-butyl ester group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester typically involves multi-step organic reactions. The process begins with the preparation of the morpholine ring, followed by the introduction of the brominated hydroxybutyl side chain. The final step involves esterification to introduce the tert-butyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The brominated side chain can be reduced to form a hydrocarbon.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, hydrocarbons, and substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the role of specific functional groups in biological processes.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated hydroxybutyl side chain and the morpholine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • 2-Bromo-5-(trifluoromethyl)aniline
  • 3-Nitrobenzotrifluoride

Uniqueness

Compared to these similar compounds, (3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester stands out due to its unique combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wider range of chemical reactions and to interact with specific molecular targets more effectively.

Properties

Molecular Formula

C25H30BrNO5

Molecular Weight

504.4 g/mol

IUPAC Name

tert-butyl 3-(4-bromo-3-hydroxybutyl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate

InChI

InChI=1S/C25H30BrNO5/c1-25(2,3)32-24(30)27-20(15-14-19(28)16-26)23(29)31-22(18-12-8-5-9-13-18)21(27)17-10-6-4-7-11-17/h4-13,19-22,28H,14-16H2,1-3H3

InChI Key

KSKVPVAXSYPJEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3)CCC(CBr)O

Origin of Product

United States

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